1H-benzimidazole-2-sulfonic acid CAS 40828-54-4 properties
1H-benzimidazole-2-sulfonic acid CAS 40828-54-4 properties
An In-depth Technical Guide to 1H-benzimidazole-2-sulfonic Acid (CAS 40828-54-4)
Introduction
1H-benzimidazole-2-sulfonic acid, with CAS number 40828-54-4, is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings, it possesses a unique structural framework that imparts a wide range of biological activities. The benzimidazole core is a prominent scaffold in numerous pharmaceuticals due to its ability to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic and π-π interactions with biological targets.[] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety considerations of 1H-benzimidazole-2-sulfonic acid, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1H-benzimidazole-2-sulfonic acid presents as a white to light beige or off-white to pale beige crystalline powder.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 40828-54-4 | [2][3][4][5][6] |
| Molecular Formula | C₇H₆N₂O₃S | [2][4][5][6] |
| Molecular Weight | 198.20 g/mol | [4][6] |
| Melting Point | 116-119 °C | [2][3] |
| Density | ~1.4876 g/cm³ (rough estimate) | [2][3] |
| Solubility | Slightly soluble in DMSO and Methanol.[3] Soluble in water.[7] | |
| pKa | -1.47 ± 0.40 (Predicted) | [2][3] |
| Appearance | White to light beige crystalline powder | [2][5] |
Chemical Identifiers:
-
IUPAC Name: 1H-benzimidazole-2-sulfonic acid[6]
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InChI: 1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)[3][6]
Chemical Structure:
Caption: Chemical structure of 1H-benzimidazole-2-sulfonic acid.
Synthesis and Characterization
The synthesis of 1H-benzimidazole-2-sulfonic acid is most commonly achieved through the oxidation of 1H-benzimidazole-2-thiol.[2][3] This method provides a reliable route to the desired product.
Synthetic Pathway
Caption: General synthesis pathway for 1H-benzimidazole-2-sulfonic acid.
Experimental Protocol: Oxidation of 1H-benzimidazole-2-thiol
This protocol is a representative method for the synthesis of 1H-benzimidazole-2-sulfonic acid.
-
Dissolution: Dissolve 1H-benzimidazole-2-thiol in an aqueous solution of a base, such as potassium hydroxide (KOH)[2][3] or sodium hydroxide (NaOH)[8].
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (H₂O₂)[2][3] or potassium permanganate (KMnO₄)[8], to the solution. The reaction is typically carried out for a specific duration, for example, one hour when using KMnO₄.[8]
-
Work-up: After the reaction is complete, filter the solution.
-
Acidification: Acidify the filtrate with an acid, such as hydrochloric acid (HCl), to a pH of 1.[8]
-
Isolation: The resulting precipitate of 1H-benzimidazole-2-sulfonic acid is collected by filtration and washed with water.[8]
Characterization
The synthesized 1H-benzimidazole-2-sulfonic acid and its derivatives are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Applications and Biological Activity
1H-benzimidazole-2-sulfonic acid serves as a valuable building block in organic synthesis and exhibits interesting biological properties.
Versatile Chemical Reactant
This compound is a key intermediate in the synthesis of more complex molecules. For instance, it is used in the preparation of bis(benzimidazol-2-yl)amines, which have shown promising antitrichinellosis activity.[2] It can also be converted to 1H-benzimidazole-2-yl-hydrazine, a precursor for synthesizing a variety of hydrazone derivatives with potential antiparasitic and antioxidant properties.[8]
Potential Therapeutic Applications
-
Antibacterial Agent: 1H-benzimidazole-2-sulfonic acid has been identified as an inhibitor of glutamate racemase (GR), an enzyme essential for the synthesis of the bacterial cell wall.[2][3] This makes it a promising candidate for the development of novel antibacterial drugs.
-
Antiparasitic and Antioxidant Activity: Benzimidazole derivatives, in general, are widely used in both human and veterinary medicine to treat helminthic infections. The benzimidazole scaffold is a suitable platform for designing compounds with combined anthelmintic and antioxidant actions.
The broader family of benzimidazole-containing drugs has a wide range of applications, targeting various diseases:
-
Proton Pump Inhibitors (PPIs): Used to treat peptic ulcers and other acid-related digestive disorders.[]
-
Anticancer Agents: Some benzimidazole derivatives, like Binimetinib, are used in cancer therapy.[]
-
Antihypertensives, Antipsychotics, and Antivirals: Demonstrating the broad therapeutic potential of this chemical class.[]
Caption: Applications of 1H-benzimidazole-2-sulfonic acid.
Safety and Handling
1H-benzimidazole-2-sulfonic acid is classified as a corrosive substance and requires careful handling to ensure laboratory safety.
Hazard Identification:
-
GHS Classification: Skin Corrosion/Irritation, Category 1B.[6]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[6][10]
-
Signal Word: Danger.[6]
Safe Handling and Storage:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[7]
-
Storage: Store in a dry, cool, and well-ventilated place.[7][11] Keep the container tightly closed.[7][11] The recommended storage temperature is 2-8°C.[2][3]
-
Personal Protective Equipment (PPE):
First-Aid Measures:
-
Inhalation: Move the victim to fresh air.
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
Eye Contact: Rinse with plenty of water for at least 15 minutes and remove contact lenses if present.
-
Ingestion: Rinse mouth with water.[11]
Transport:
This material is classified as a dangerous good for transport and may be subject to additional shipping charges.[4]
Conclusion
1H-benzimidazole-2-sulfonic acid is a compound of significant interest due to its utility as a synthetic intermediate and its potential as a therapeutic agent, particularly in the development of new antibacterial drugs. Its well-defined synthesis and the broad biological activities associated with the benzimidazole scaffold make it a valuable molecule for further investigation in medicinal chemistry and drug discovery. Proper adherence to safety protocols is crucial when handling this corrosive compound.
References
-
Chem-Net. (n.d.). 1H-BENZIMIDAZOLE-2-SULFONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. Retrieved from [Link]
-
RUN. (2021, December 14). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
Chemical-Label.com. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem Compound Database. Retrieved from [Link]
-
Springer. (n.d.). Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Sources
- 2. 1H-BENZIMIDAZOLE-2-SULFONIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]
- 4. 1H-Benzimidazole-2-sulfonic acid | CAS 40828-54-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 1H-Benzimidazole-2-sulfonic Acid 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemical-label.com [chemical-label.com]
- 11. echemi.com [echemi.com]
